N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide
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Overview
Description
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide is a complex organic compound featuring a unique structure that combines a furan ring, an imidazo[1,2-b]pyrazole core, and a thiophene carboxamide group
Mechanism of Action
Target of Action
It is known that compounds containing the indole nucleus, which is similar to the imidazole ring in the given compound, have been found to bind with high affinity to multiple receptors . Similarly, furan derivatives have shown remarkable therapeutic efficacy . Therefore, it can be inferred that the compound might interact with multiple targets, contributing to its biological activity.
Mode of Action
Compounds containing indole and furan moieties have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound might interact with its targets, leading to changes that result in these biological activities.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . Similarly, furan derivatives have been used in various disease areas . Therefore, it can be inferred that this compound might affect multiple biochemical pathways, leading to downstream effects related to its biological activities.
Result of Action
Based on the known biological activities of indole and furan derivatives , it can be inferred that the compound might have a range of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the furan and imidazo[1,2-b]pyrazole intermediates, followed by their coupling with the thiophene carboxamide moiety.
Preparation of Furan Intermediate: The furan ring can be synthesized through the cyclization of 1,4-diketones with phosphorus oxychloride (POCl3) under reflux conditions.
Synthesis of Imidazo[1,2-b]pyrazole Core: This core structure is often synthesized via the condensation of hydrazines with α,β-unsaturated carbonyl compounds, followed by cyclization.
Coupling Reaction: The final step involves the coupling of the furan and imidazo[1,2-b]pyrazole intermediates with 4-methylthiophene-2-carboxylic acid using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The imidazo[1,2-b]pyrazole core can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation using N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: NBS in acetonitrile at reflux temperature.
Major Products
Oxidation: Furanones.
Reduction: Reduced imidazo[1,2-b]pyrazole derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide: shares similarities with other heterocyclic compounds such as:
Uniqueness
What sets this compound apart is its combination of three distinct heterocyclic moieties, which imparts unique chemical and biological properties. This structural complexity allows for versatile applications and interactions with a wide range of molecular targets.
Properties
IUPAC Name |
N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-12-9-15(24-11-12)17(22)18-4-5-20-6-7-21-16(20)10-13(19-21)14-3-2-8-23-14/h2-3,6-11H,4-5H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUBZPFZPWKGRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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